molecular formula C16H26N2O B1680494 N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide CAS No. 103825-19-0

N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide

Cat. No.: B1680494
CAS No.: 103825-19-0
M. Wt: 262.39 g/mol
InChI Key: BCMCVIQZFFTFSL-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenyl group and a methylpentylamino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with methylpentylamine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
  • N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications.

Properties

CAS No.

103825-19-0

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide

InChI

InChI=1S/C16H26N2O/c1-5-6-7-11-18(4)12-15(19)17-16-13(2)9-8-10-14(16)3/h8-10H,5-7,11-12H2,1-4H3,(H,17,19)

InChI Key

BCMCVIQZFFTFSL-UHFFFAOYSA-N

SMILES

CCCCCN(C)CC(=O)NC1=C(C=CC=C1C)C

Canonical SMILES

CCCCCN(C)CC(=O)NC1=C(C=CC=C1C)C

Appearance

Solid powder

103825-19-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rad 242;  Rad-242;  Rad242; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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